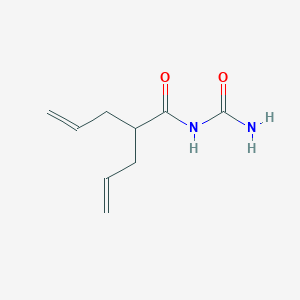![molecular formula C24H32N2O B14004975 2,6-Dibenzyl-4,4,8,8-tetramethyl-9-oxa-2,6-diazabicyclo[3.3.1]nonane CAS No. 17322-87-1](/img/structure/B14004975.png)
2,6-Dibenzyl-4,4,8,8-tetramethyl-9-oxa-2,6-diazabicyclo[3.3.1]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,8-Dibenzyl-2,2,6,6-tetramethyl-9-oxa-4,8-diazabicyclo[3.3.1]nonane is a complex organic compound with the molecular formula C24H32N2O It is characterized by its unique bicyclic structure, which includes two benzyl groups and a diazabicyclo nonane framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-dibenzyl-2,2,6,6-tetramethyl-9-oxa-4,8-diazabicyclo[3.3.1]nonane typically involves the reaction of specific diketones with primary amines under controlled conditions. For instance, the reaction of 3,3,7,7-tetramethyl-1,2;5,6-dibenzocyclooctane-4,8-dione with ammonia or methylamine in a neutral medium yields the desired compound . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and minimize impurities, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4,8-Dibenzyl-2,2,6,6-tetramethyl-9-oxa-4,8-diazabicyclo[3.3.1]nonane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, resulting in a variety of derivatives.
Wissenschaftliche Forschungsanwendungen
4,8-Dibenzyl-2,2,6,6-tetramethyl-9-oxa-4,8-diazabicyclo[3.3.1]nonane has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 4,8-dibenzyl-2,2,6,6-tetramethyl-9-oxa-4,8-diazabicyclo[3.3.1]nonane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain binding sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4,8,8-Tetramethyl-2,3;6,7-dibenzo-9-azabicyclo[3.3.1]nonane: This compound shares a similar bicyclic framework but differs in the substitution pattern.
3,3,7,7-Tetramethyl-1,2;5,6-dibenzocyclooctane-4,8-dione: A precursor in the synthesis of 4,8-dibenzyl-2,2,6,6-tetramethyl-9-oxa-4,8-diazabicyclo[3.3.1]nonane.
Uniqueness
The uniqueness of 4,8-dibenzyl-2,2,6,6-tetramethyl-9-oxa-4,8-diazabicyclo[3.3.1]nonane lies in its specific substitution pattern and the presence of both benzyl and diazabicyclo nonane moieties. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
17322-87-1 |
|---|---|
Molekularformel |
C24H32N2O |
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
2,6-dibenzyl-4,4,8,8-tetramethyl-9-oxa-2,6-diazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C24H32N2O/c1-23(2)17-25(15-19-11-7-5-8-12-19)22-24(3,4)18-26(21(23)27-22)16-20-13-9-6-10-14-20/h5-14,21-22H,15-18H2,1-4H3 |
InChI-Schlüssel |
GQSOREWAUAURHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(C2C(CN(C1O2)CC3=CC=CC=C3)(C)C)CC4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


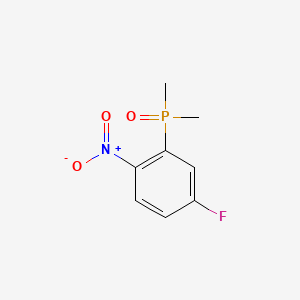
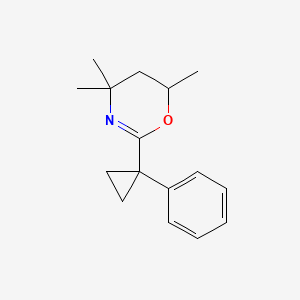
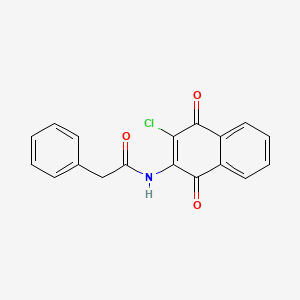
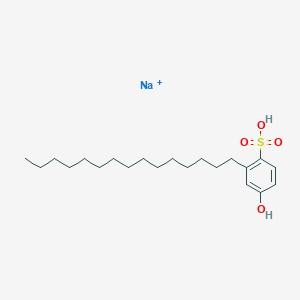
![N-[(3-chloro-1,4-dioxonaphthalen-2-yl)carbamoyl]benzamide](/img/structure/B14004923.png)
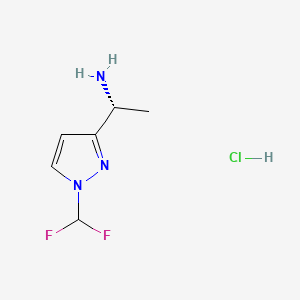
![2-[(Propan-2-ylideneamino)oxy]propan-1-ol](/img/structure/B14004934.png)

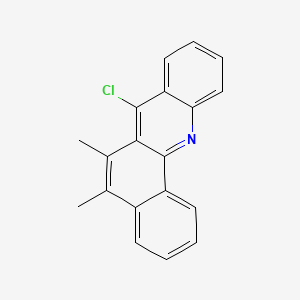
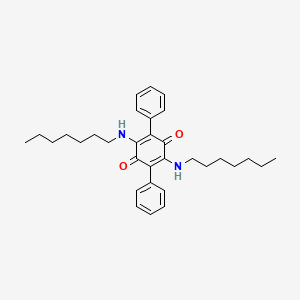
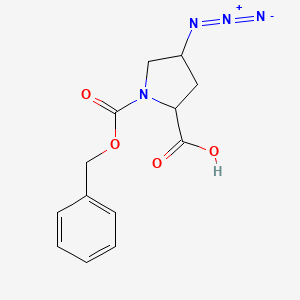
![4-{[(4-Methylphenyl)sulfonyl]amino}phenyl 4-methylbenzenesulfonate](/img/structure/B14004959.png)
